molecular formula C12H13N3OS B11094108 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide CAS No. 5931-85-1

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide

Cat. No.: B11094108
CAS No.: 5931-85-1
M. Wt: 247.32 g/mol
InChI Key: MFHGXKJVOLTNRW-UHFFFAOYSA-N
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Description

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide typically involves the reaction of 2-(methylsulfanyl)-1H-imidazole with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-1H-imidazole: A precursor in the synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide.

    N-phenylacetamide: A simpler analog lacking the imidazole ring.

    2-(methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-ol: Another imidazole derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the phenylacetamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

5931-85-1

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-(2-methylsulfanylimidazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C12H13N3OS/c1-17-12-13-7-8-15(12)9-11(16)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16)

InChI Key

MFHGXKJVOLTNRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN1CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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